Naproxen
Overview
Description
Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) that works by reducing hormones that cause inflammation and pain in the body . It is used to treat pain or inflammation caused by conditions such as arthritis, ankylosing spondylitis, tendinitis, bursitis, gout, or menstrual cramps .
Synthesis Analysis
The synthesis of Naproxen involves novel practical and asymmetric approaches . Over the last 10 years, the development of a synthetic route to Naproxen has included developing methodologies, finding novel synthetic routes, and applying continuous-flow chemistry .Molecular Structure Analysis
Naproxen has a molecular formula of C14H14O3 . It is a methoxynaphthalene that is 2-methoxynaphthalene substituted by a carboxy ethyl group at position 6 .Chemical Reactions Analysis
Naproxen derivatives have been synthesized and their reactions studied . This has enabled access to more potent and selective derivatives from the key frameworks of Naproxen .Physical And Chemical Properties Analysis
The physical and chemical properties of Naproxen have been studied, but specific details were not found in the search results .Scientific Research Applications
Antiviral Research
Naproxen has been explored for its potential antiviral properties, particularly against SARS-CoV-2, the virus responsible for COVID-19. Research indicates that Naproxen can bind to the N-terminal domain (NTD) of the virus’s nucleoprotein, which is known to bind RNA. This binding may prevent oligomerization and exhibit antiviral activity .
Inflammation and Pain Management
As a nonsteroidal anti-inflammatory drug (NSAID), Naproxen is commonly used to treat inflammation, fever, rheumatoid arthritis, and stiffness. It works by inhibiting COX-1 and COX-2 enzymes, which play a role in synthesizing certain prostaglandins involved in pain and inflammation processes .
Medicinal Chemistry
Naproxen’s structure is a subject of interest in medicinal chemistry for developing advanced NSAIDs with improved safety and efficacy. Researchers are exploring new methodologies for synthesizing the Naproxen skeleton to showcase organic/medicinal chemistry research .
Synthetic Applications
The synthesis of naproxen-containing compounds is an area of research with various applications. For example, naproxen-containing diaryliodonium salts have been synthesized from naproxen methyl ester for potential use in pharmaceuticals .
Transdermal Delivery Systems
Naproxen has been incorporated into nanoparticles for transdermal delivery systems. Studies have evaluated naproxen-loaded chitosan/carrageenan nanoparticles incorporated into gels for their effectiveness in delivering the drug through the skin and their anti-inflammatory properties .
Mechanism of Action
Target of Action
Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase 1 and 2 (COX1, 2) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
Naproxen acts by inhibiting the COX enzymes , thereby reducing the production of prostaglandins . This inhibition is thought to be reversible and non-covalent . By reducing prostaglandin synthesis, naproxen alleviates the symptoms of inflammation, such as pain and fever .
Biochemical Pathways
The primary biochemical pathway affected by naproxen is the arachidonic acid pathway . Under normal conditions, COX enzymes convert arachidonic acid into prostaglandins. When naproxen inhibits these enzymes, the production of prostaglandins is reduced, leading to decreased inflammation and pain .
Pharmacokinetics
Naproxen is characterized by rapid and complete absorption after oral administration, with an in vivo bioavailability of 95% . It is highly protein-bound, with more than 99% binding to plasma proteins . The elimination half-life of naproxen is approximately 12 to 17 hours . Naproxen is metabolized by the liver to inactive metabolites, which are then excreted in the urine .
Result of Action
The primary result of naproxen’s action is the reduction of inflammation and pain . By inhibiting the production of prostaglandins, naproxen can effectively manage acute pain as well as pain related to rheumatic diseases . It is also used to treat a variety of conditions including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, tendinitis, bursitis, acute gout, primary dysmenorrhea, and mild to moderate pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of naproxen. For instance, naproxen has been detected in various types of water, including drinking water and groundwater . Although the concentrations are low, long-term exposure to naproxen, especially when mixed with other drugs, may have a negative effect on non-target organisms . Furthermore, naproxen is expected to be slowly degraded in the environment, and the risk of bioaccumulation in aquatic organisms is low due to its low octanol-water distribution coefficients .
Safety and Hazards
Naproxen can cause side effects such as indigestion, heartburn, stomach pain, nausea, headache, dizziness, drowsiness, bruising, itching, rash, swelling, or ringing in your ears . Serious side effects can include signs of an allergic reaction, severe skin reaction, heart attack, stroke, stomach bleeding, liver problems, kidney problems, low red blood cells (anemia), or severe skin reaction .
properties
IUPAC Name |
(2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWTZPSULFXXJA-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040686 | |
Record name | Naproxen | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Naproxen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001923 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Slightly soluble in ether; soluble in methanol, chloroform, Soluble in 25 parts ethanol (96%), 20 parts methanol, 15 parts chloroform, 40 parts ether. Practically insoluble in water, Practically insoluble in water and freely soluble in alcohol., In water, 15.9 mg/L at 25 °C, 0.0159 mg/mL at 25 °C | |
Record name | Naproxen | |
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Record name | NAPROXEN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3369 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Naproxen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001923 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
As with other non-selective NSAIDs, naproxen exerts it's clinical effects by blocking COX-1 and COX-2 enzymes leading to decreased prostaglandin synthesis. Although both enzymes contribute to prostaglandin production, they have unique functional differences. The COX-1 enzymes is constitutively active and can be found in normal tissues such as the stomach lining, while the COX-2 enzyme is inducible and produces prostaglandins that mediate pain, fever and inflammation. The COX-2 enzyme mediates the desired antipyretic, analgesic and anti-inflammatory properties offered by Naproxen, while undesired adverse effects such as gastrointestinal upset and renal toxicities are linked to the COX-1 enzyme., Naproxen has pharmacologic actions similar to those of other prototypical nonsteroidal anti-inflammatory agents (NSAIAs). The drug exhibits anti-inflammatory, analgesic, and antipyretic activity. The exact mechanisms have not been clearly established, but many of the actions appear to be associated principally with the inhibition of prostaglandin synthesis. Naproxen inhibits the synthesis of prostaglandins in body tissues by inhibiting cyclooxygenase; at least 2 isoenzymes, cyclooxygenase-1 (COX-1) and -2 (COX-2) (also referred to as prostaglandin G/H synthase-1 (PGHS-1) and -2 (PGHS-2), respectively), have been identified that catalyze the formation of prostaglandins in the arachidonic acid pathway. Naproxen, like other prototypical NSAIAs, inhibits both COX-1 and COX-2. Although the exact mechanisms have not been clearly established, NSAIAs appear to exert anti-inflammatory, analgesic, and antipyretic activity principally through inhibition of the COX-2 isoenzyme; COX-1 inhibition presumably is responsible for the drugs' unwanted effects on GI mucosa and platelet aggregation., The anti-inflammatory, analgesic, and antipyretic effects of naproxen and other nonsteroidal anti-inflammatory agents (NSAIAs), including selective inhibitors of COX-2 (e.g., celecoxib, rofecoxib), appear to result from inhibition of prostaglandin synthesis. While the precise mechanism of the anti-inflammatory and analgesic effects of NSAIAs continues to be investigated, these effects appear to be mediated principally through inhibition of the COX-2 isoenzyme at sites of inflammation with subsequent reduction in the synthesis of certain prostaglandins from their arachidonic acid precursors. Naproxen stabilizes lysosomal membranes and inhibits the response of neutrophils to chemotactic stimuli. The drug does not possess glucocorticoid or adrenocorticoid-stimulating properties., Naproxen lowers body temperature in patients with fever. Although the mechanism of the antipyretic effect of nonsteroidal anti-inflammatory agents is not known, it has been suggested that suppression of prostaglandin synthesis in the CNS (probably in the hypothalamus) may be involved., Naproxen-induced inhibition of prostaglandin synthesis may result in decreased frequency and intensity of uterine contractility. Prostaglandins E2 and F2alpha increase the amplitude and frequency of uterine contractions in pregnant women; current evidence suggests that primary dysmenorrhea is also mediated by these prostaglandins. Whether the increased production of prostaglandins associated with primary dysmenorrhea is mediated by COX-1 or COX-2 remains to be determined. Blood concentrations of a metabolite of prostaglandin F2alpha have been found to decrease in women with dysmenorrhea who were receiving naproxen. Therapy with naproxen has been effective in relieving menstrual pain and has reduced blood loss in women with menorrhagia, probably by inhibiting the formation of these prostaglandins. Administration of naproxen during late pregnancy may prolong gestation by inhibiting uterine contractions. | |
Record name | Naproxen | |
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Impurities |
(2S)-2-(6-hydroxynaphthalen-2-yl)propanoic acid, (2S)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid, (2S)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid, (2S)-2-(5-iodo-6-methoxynaphthalen-2-yl)propanoic acid, For more Impurities (Complete) data for NAPROXEN (14 total), please visit the HSDB record page. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3369 | |
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Product Name |
Naproxen | |
Color/Form |
Crystals from acetone-hexane, White to off-white crystalline powder, White to creamy white, crystalline powder; soluble in water and sparingly soluble in alcohol. /Naproxen sodium/ | |
CAS RN |
22204-53-1 | |
Record name | Naproxen | |
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Record name | Naproxen [USAN:USP:INN:BAN:JAN] | |
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Record name | Naproxen | |
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Melting Point |
152°C, 155 °C, Crystals from acetone; mp: 244-246 °C; specific optical rotation: -11 deg at 25 °C/D (in methanol) /Naproxen sodium salt/, 153 °C | |
Record name | Naproxen | |
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Record name | Naproxen | |
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URL | http://www.hmdb.ca/metabolites/HMDB0001923 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of naproxen?
A: Naproxen exerts its therapeutic effects primarily by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. [, , , ] These enzymes are responsible for the production of prostaglandins, lipid compounds involved in inflammation and pain signaling. By inhibiting COX enzymes, naproxen reduces prostaglandin synthesis, thus alleviating pain and inflammation.
Q2: Does naproxen exhibit selectivity for COX-1 or COX-2?
A: Unlike some newer non-steroidal anti-inflammatory drugs (NSAIDs), naproxen is considered a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes. [, , ] This lack of selectivity contributes to its efficacy but also plays a role in its potential gastrointestinal side effects, as COX-1 is involved in protecting the gastric mucosa.
Q3: Beyond COX inhibition, are there other potential mechanisms contributing to naproxen's effects?
A: Research suggests naproxen might exert additional effects beyond COX inhibition. One study investigated its impact on lysosomal enzyme activities in inflamed tissues. [] Results indicated that naproxen could inhibit enzymes like β-glucuronidase, lysozyme, acid protease, and collagenolytic enzymes, potentially contributing to its anti-inflammatory and anti-rheumatic properties.
Q4: What is the molecular formula and weight of naproxen?
A4: The molecular formula of naproxen is C14H14O3, and its molecular weight is 230.26 g/mol.
Q5: What are the key spectroscopic characteristics of naproxen?
A5: While specific spectroscopic data is not provided in these research papers, naproxen's structure can be analyzed using techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). IR spectroscopy would reveal characteristic peaks for the carboxylic acid and ether functional groups. NMR spectroscopy would provide detailed information about the hydrogen and carbon environments within the molecule. MS would confirm the molecular weight and fragmentation pattern.
Q6: How does co-spray drying with hypromellose (HPMC) affect the physicochemical properties of naproxen and naproxen sodium?
A: A study investigating spray drying techniques for naproxen and naproxen sodium revealed that co-spray drying with HPMC led to changes in crystallinity and particle morphology. [] Specifically, co-spray drying reduced naproxen's crystallinity and increased the content of naproxen sodium dihydrate. These changes translated to improved tableting properties and dissolution rates, potentially enhancing bioavailability.
Q7: Has computational chemistry been employed in naproxen research?
A: Yes, computational studies have been utilized to understand naproxen's interactions with biological targets. One study employed virtual screening and molecular dynamics (MD) simulations to investigate naproxen's potential antiviral activity against influenza A virus. [] The simulations revealed naproxen's potential binding sites on the viral nucleoprotein, suggesting a novel target for antiviral development.
A7: While these research papers do not delve into specific SAR studies for naproxen, it's a crucial aspect of drug development. Modifying naproxen's structure, such as altering the substituents on the naphthalene ring or modifying the propionic acid side chain, could impact its COX enzyme binding affinity, selectivity for COX-1 or COX-2, and ultimately its pharmacological activity and safety profile.
Q8: How can naproxen's stability and bioavailability be enhanced through formulation strategies?
A: Several approaches have been explored to improve naproxen's formulation. One study investigated the use of chitosan-naproxen sodium spray-dried complexes. [] These complexes demonstrated reduced ulcerogenic potential compared to free naproxen, suggesting a safer profile. Additionally, the complexes showed enhanced antiarthritic effects, highlighting the potential for improving both safety and efficacy through targeted formulations.
Q9: What is the typical pharmacokinetic profile of naproxen?
A: Naproxen exhibits rapid and complete absorption following oral administration. [] It has a relatively long half-life, averaging 13 hours, allowing for twice-daily dosing. Naproxen is extensively metabolized, primarily by cytochrome P450 enzymes, and excreted mainly in the urine. []
Q10: Can food intake influence the pharmacokinetics of naproxen?
A: A preclinical study in minipigs observed that food intake prolonged the systemic absorption of naproxen. [] This finding suggests that food intake could potentially affect the onset and duration of action, although further research in humans is needed to confirm these findings.
Q11: Are there any known drug interactions that can alter naproxen's pharmacokinetics?
A: Research has identified potential drug interactions involving naproxen. One study found that co-administration of the NSAIDs ketoprofen or naproxen with zalcitabine, an antiretroviral drug, significantly altered zalcitabine's pharmacokinetics in rats. [] Specifically, both NSAIDs reduced renal clearance of zalcitabine, leading to increased systemic exposure and prolonged half-life. This interaction could have implications for dosing and potential toxicity.
Q12: How does naproxen's pharmacokinetic profile correlate with its analgesic efficacy?
A: One study exploring naproxen's effectiveness in dysmenorrhea found a correlation between low serum naproxen concentrations and minimal pain relief. [] This finding highlights the importance of adequate drug absorption and systemic exposure for achieving optimal therapeutic outcomes.
Q13: Has naproxen demonstrated efficacy in animal models of pain and inflammation?
A: Yes, naproxen's efficacy has been investigated in various animal models. One study explored its effects in a rat model of migraine, finding that a combination of naproxen and liposomal curcumin showed improved antioxidant and anti-nociceptive effects compared to either agent alone. [] This suggests a potential synergistic effect and highlights the value of exploring combination therapies.
Q14: What are the potential toxicological implications of naproxen use?
A: While considered relatively safe when used appropriately, naproxen, like other NSAIDs, can pose certain toxicological risks. One study reported a case of naproxen-induced generalized bullous fixed drug eruption, a severe cutaneous adverse reaction. [] This case highlights the importance of careful monitoring and awareness of potential adverse effects, even with commonly used medications.
Q15: Are there any post-mortem studies investigating naproxen distribution and potential toxicity?
A: A post-mortem study analyzed naproxen concentrations in various tissues, including blood and liver, from individuals who had taken therapeutic doses. [] Results suggested a low propensity for post-mortem redistribution of naproxen, indicating its reliability in toxicological analyses. The study also presented data from a fatality attributed to acute naproxen intoxication, highlighting the potential for severe toxicity with excessive doses.
Q16: Can microemulsions enhance the transdermal delivery of naproxen?
A: A study investigated the potential of microemulsions as a transdermal delivery system for naproxen. [] The microemulsions, composed of Tween-80, isopropyl myristate, water, and either alcohol or propylene glycol as cosurfactants, demonstrated promising results. The permeation of naproxen through excised rabbit skin was enhanced, suggesting a viable alternative to oral administration, particularly for patients who experience gastrointestinal side effects.
Q17: What analytical techniques are commonly employed to quantify naproxen in biological samples?
A: High-Performance Liquid Chromatography (HPLC) is frequently used to measure naproxen concentrations in biological samples. One study developed and validated an HPLC method for the simultaneous estimation of paracetamol and naproxen in tablet formulations. [] This method utilized an Eclipse XDB C18 column and a gradient mobile phase for efficient separation and quantification of both drugs.
Q18: Can spectroscopic methods be used to quantify naproxen in pharmaceutical formulations?
A: Yes, spectroscopic techniques offer alternative approaches for naproxen quantification. One study employed a first-order derivative UV spectrophotometric method for simultaneous estimation of sumatriptan succinate and naproxen sodium in a combined dosage form. [] This method provided a simple, precise, and accurate way to determine both drugs without prior separation.
Q19: What is the environmental fate of naproxen and its potential impact on ecosystems?
A: Naproxen has been detected in various environmental compartments, raising concerns about its ecological impact. One study investigated the biodegradation of naproxen using selected fungal strains. [] Among the tested strains, Aspergillus niger exhibited the highest efficiency in removing naproxen. The study identified O-desmethylnaproxen and 7-hydroxynaproxen as the main by-products of fungal transformation, providing insights into the biodegradation pathway.
Q20: How do different formulations influence naproxen's dissolution rate and subsequently its bioavailability?
A: Naproxen's dissolution rate is a crucial factor influencing its absorption and therapeutic efficacy. Research has demonstrated that formulation strategies can significantly impact this parameter. For instance, spray-dried forms of naproxen and naproxen sodium, particularly when co-spray dried with HPMC, exhibited improved dissolution profiles compared to their unprocessed counterparts. [] This enhanced dissolution can lead to faster drug absorption and potentially improved bioavailability.
A20: Analytical method validation is a critical aspect of ensuring reliable and accurate quantification of naproxen in various matrices. The research papers highlight that developed methods for naproxen analysis, such as HPLC and UV spectrophotometric methods, were validated according to established guidelines, ensuring their suitability for their intended purposes.
A20: While not explicitly detailed, the research implies that quality control and assurance measures are integral throughout the development, manufacturing, and distribution of naproxen-containing products. These measures aim to ensure consistent drug quality, purity, and efficacy, ultimately guaranteeing patient safety and optimal therapeutic outcomes.
A20: These research papers do not provide details on naproxen's interactions with specific drug transporters. Understanding these interactions is crucial for predicting drug disposition, potential drug-drug interactions, and optimizing therapeutic outcomes.
A: Naproxen is primarily metabolized by cytochrome P450 enzymes, and its potential to induce or inhibit these enzymes is an important consideration for potential drug interactions. While not extensively discussed, one study did mention that naproxen is metabolized by the cytochrome P450 enzyme system during its biodegradation. [] Further research is needed to characterize naproxen's specific interactions with drug-metabolizing enzymes and their clinical implications.
Q21: Are there methods for recycling naproxen resolution solvents and byproducts?
A: One study focused on developing a sustainable method for recycling the resolution solvent, resolving agent, and by-product generated during naproxen resolution. [] The method utilized an overgravitational revolving bed for efficient solvent recovery and subsequent recycling of the resolving agent and D,L-naproxen salt. This approach minimizes waste generation, reduces environmental impact, and promotes resource efficiency in naproxen production.
A: The provided research papers offer glimpses into the historical use and research surrounding naproxen. For instance, one study mentions a double-blind trial comparing the effects of naproxen and aspirin on the gastric mucosa of healthy volunteers. [] This highlights the ongoing research efforts to understand and mitigate the gastrointestinal risks associated with NSAID use, a significant concern since their introduction.
Q22: What are some examples of cross-disciplinary research approaches employed in studying naproxen?
A: Research on naproxen extends beyond traditional pharmaceutical sciences, encompassing diverse fields like material science, analytical chemistry, and environmental science. For instance, the exploration of microemulsions for transdermal drug delivery highlights the synergy between material science and pharmaceutical development. [] Similarly, investigations into the biodegradation of naproxen using fungal strains demonstrate the integration of environmental microbiology and pharmaceutical science. [] These cross-disciplinary collaborations are crucial for advancing our understanding of naproxen's properties, optimizing its therapeutic applications, and minimizing its environmental impact.
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